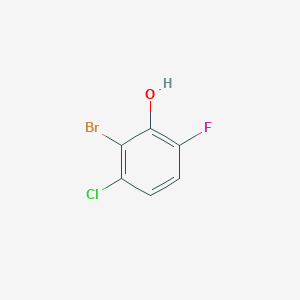

2-Bromo-3-chloro-6-fluorophenol

Description

Properties

IUPAC Name |

2-bromo-3-chloro-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUGMPIVXXGABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-6-fluorophenol typically involves halogenation reactions. One common method includes the bromination of 3-chloro-6-fluorophenol using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of 2-Bromo-3-chloro-6-fluorophenol may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-6-fluorophenol undergoes various chemical reactions, including:

Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles under appropriate conditions.

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove halogen atoms or modify the phenolic group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenols, while oxidation can produce quinones.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that 2-Bromo-3-chloro-6-fluorophenol exhibits potential antimicrobial and antifungal activities. The presence of halogen atoms enhances its interaction with biological targets, which can inhibit the activity of specific enzymes involved in microbial growth. Ongoing studies aim to elucidate the exact mechanisms through which this compound exerts its biological effects .

Pharmaceutical Applications

Therapeutic Agent Development

The compound is under investigation for its potential use as a therapeutic agent in treating infections and inflammatory conditions. Its ability to disrupt cellular processes through enzyme inhibition positions it as a candidate for drug development aimed at combating various diseases.

Industrial Applications

Specialty Chemicals Production

In industrial settings, 2-Bromo-3-chloro-6-fluorophenol is utilized in the production of specialty chemicals. It serves as an intermediate in synthesizing dyes, pigments, and other materials. The reactivity provided by its halogen substituents allows for diverse chemical transformations that are advantageous in material science .

Case Studies

Synthesis of Pharmaceuticals

A notable case study involves the synthesis of anti-inflammatory drugs using 2-Bromo-3-chloro-6-fluorophenol as an intermediate. Researchers have successfully incorporated this compound into multi-step synthesis pathways, resulting in compounds with enhanced therapeutic profiles due to their unique structural features derived from the halogenated phenol .

Development of Agrochemicals

Another significant application is in developing agrochemicals where this compound acts as a precursor for herbicides and insecticides. Its ability to undergo various chemical transformations enables the creation of effective agricultural products that target specific pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-6-fluorophenol involves its interaction with specific molecular targets. The halogen atoms enhance the compound’s reactivity, allowing it to interact with enzymes and proteins. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to disrupt cellular processes is a key aspect of its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-3-chloro-6-fluorophenol with key analogs, focusing on substituent positions, physicochemical properties, and applications:

Key Observations:

Acidity: The trifunctional halogenation in 2-Bromo-3-chloro-6-fluorophenol enhances its acidity compared to analogs with fewer electron-withdrawing groups. For example, its estimated pKa (~6–7) is lower than 2-Bromo-3-fluorophenol (pKa ~7.5) due to the additive electron-withdrawing effects of Cl and F .

This contrasts with 3-Bromo-2-chlorophenol, where bromine’s position may hinder reactivity .

Thermal Stability: Halogenated phenols generally exhibit high thermal stability. However, the presence of fluorine (which has lower bond dissociation energy compared to Cl/Br) may slightly reduce thermal resistance in 2-Bromo-3-chloro-6-fluorophenol relative to non-fluorinated analogs .

Synthetic Pathways: Sequential halogenation (e.g., bromination followed by chlorination/fluorination) is a common route for such compounds. For instance, 2-Bromo-4-chloro-6-[(E)-iminomethyl]phenol was synthesized via condensation of halogenated salicylaldehyde with aniline .

Biological Activity

2-Bromo-3-chloro-6-fluorophenol is a halogenated phenolic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article discusses its biological activity, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

The compound 2-Bromo-3-chloro-6-fluorophenol features a benzene ring substituted with three halogen atoms: bromine (Br), chlorine (Cl), and fluorine (F). This unique combination enhances its reactivity and interaction with biological targets. The presence of the hydroxyl group (-OH) further contributes to its potential biological activity by allowing for hydrogen bonding with biomolecules.

The biological activity of 2-Bromo-3-chloro-6-fluorophenol is primarily attributed to its ability to interact with specific enzymes and proteins within cells. The halogen substituents increase the compound's electrophilicity, enabling it to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to:

- Enzyme Inhibition : By binding to the active sites of enzymes, the compound may inhibit their activity, disrupting metabolic pathways.

- Membrane Disruption : The hydrophobic nature of the phenolic structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function.

Antimicrobial Properties

Research indicates that 2-Bromo-3-chloro-6-fluorophenol exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance:

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Antifungal Activity : It has also demonstrated effectiveness against fungal pathogens, including Candida albicans, suggesting potential applications in treating fungal infections .

Cytotoxic Effects

In addition to its antimicrobial properties, 2-Bromo-3-chloro-6-fluorophenol has been evaluated for its cytotoxic effects on cancer cell lines. Research findings indicate:

- Selective Toxicity : The compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells, making it a candidate for further development as an anticancer agent.

- Mechanisms of Action : The cytotoxic effects are believed to involve the induction of apoptosis through the activation of caspase pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of 2-Bromo-3-chloro-6-fluorophenol:

- Antimicrobial Study : A study published in Molecules demonstrated that this compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. The study emphasized its potential as a lead compound for developing new antimicrobial agents .

- Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects of 2-Bromo-3-chloro-6-fluorophenol on various cancer cell lines, revealing IC50 values ranging from 20 µM to 50 µM, indicating promising anticancer properties .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Bromo-3-chloro-6-fluorophenol, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromophenol | C₆H₅Br | Lacks chlorine and fluorine substituents |

| 3-Chlorophenol | C₆H₅Cl | Contains only chlorine; simpler halogenation |

| 6-Fluorophenol | C₆H₅F | Contains only fluorine; lacks other halogens |

| 2,3-Dibromophenol | C₆H₄Br₂ | Contains two bromines; no chlorine or fluorine |

| 2,6-Dichlorophenol | C₆H₄Cl₂ | Contains two chlorines; no bromine or fluorine |

The presence of multiple halogens in 2-Bromo-3-chloro-6-fluorophenol imparts distinct chemical properties that enhance its reactivity and biological activity compared to other phenolic compounds .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-3-chloro-6-fluorophenol, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves halogenation and substitution reactions on a phenolic scaffold. For example, a multi-step approach may include:

Electrophilic aromatic substitution : Introduce halogens (Br, Cl, F) sequentially under controlled conditions (e.g., using N-bromosuccinimide for bromination, Cl₂ gas in presence of Lewis acids).

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate intermediates. Final purity (>97%) can be achieved via recrystallization in ethanol/water mixtures .

Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-Bromo-3-chloro-6-fluorophenol?

- Methodological Answer :

- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve aromatic proton environments. and NMR are essential for identifying halogen and carbon frameworks .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode confirms molecular weight (e.g., [M-H]⁻ peak at m/z 255.45) .

- X-ray Crystallography : Single-crystal analysis (using SHELX or WinGX software) resolves stereoelectronic effects and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of 2-Bromo-3-chloro-6-fluorophenol in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Setup : Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to model the electronic structure. Calculate Fukui indices to identify electrophilic centers .

- Reactivity Analysis : Compare activation energies for substitution at Br (para to -OH) vs. Cl (meta to -OH). Solvent effects (PCM model) and steric hindrance from adjacent halogens must be included .

- Validation : Correlate DFT-predicted transition states with experimental kinetics (e.g., pseudo-first-order rate constants in DMF) .

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts or MS fragmentation) for halogenated phenols?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., - HSQC NMR for connectivity, GC-MS for fragmentation patterns) .

- Control Experiments : Compare with synthesized analogs (e.g., 2-Bromo-4-chlorophenol) to isolate substituent effects .

- Literature Benchmarking : Use databases (PubChem, CAS) to identify outliers caused by solvent polarity or impurities. For example, discrepancies in NMR shifts may arise from trace water .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving 2-Bromo-3-chloro-6-fluorophenol?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts for Suzuki-Miyaura coupling. Steric bulk in ligands (e.g., XPhos) enhances selectivity for bromine substitution .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, favoring coupling at the bromine site.

- In Situ Monitoring : Use Raman spectroscopy to track aryl halide consumption and optimize reaction time .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.